molecular formula C15H14ClN5O3S B6101352 N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide

N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide

Cat. No. B6101352
M. Wt: 379.8 g/mol
InChI Key: HYGMVXYXBZZAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide is commonly known as TAK-242. It is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections and sterile inflammation. TAK-242 has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-242 works by inhibiting N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide signaling, which is involved in the immune response to bacterial infections and sterile inflammation. This compound recognizes and responds to bacterial lipopolysaccharides (LPS), which can lead to the production of pro-inflammatory cytokines. TAK-242 binds to an intracellular domain of this compound, preventing the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to LPS stimulation. In vivo studies have shown that TAK-242 reduces inflammation and improves survival in animal models of sepsis. TAK-242 has also been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-242 in lab experiments is its specificity for N-(4-chlorophenyl)-2-methoxy-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonamide signaling, which allows for the selective inhibition of pro-inflammatory cytokine production. However, one limitation of using TAK-242 is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.

Future Directions

There are several future directions for research on TAK-242. One direction is to further investigate its therapeutic potential in various diseases, including sepsis, inflammatory bowel disease, and cancer. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential off-target effects.

Synthesis Methods

The synthesis of TAK-242 involves several steps, including the reaction of 4-chloroaniline with 2-methoxy-5-nitrobenzenesulfonic acid to form 4-chloro-2-methoxy-5-nitrobenzenesulfonic acid. The nitro group is then reduced to an amine, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 4-chloro-2-methoxybenzenesulfonyl chloride to form TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. In sepsis, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to organ failure and death. In inflammatory bowel disease, TAK-242 has been shown to reduce inflammation and improve disease symptoms. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-21-15(17-19-20-21)10-3-8-13(24-2)14(9-10)25(22,23)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGMVXYXBZZAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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